molecular formula C9H10BrNO2 B1274617 2-amino-2-(4-bromophenyl)propanoic Acid CAS No. 72408-57-2

2-amino-2-(4-bromophenyl)propanoic Acid

Cat. No. B1274617
CAS RN: 72408-57-2
M. Wt: 244.08 g/mol
InChI Key: LCJMKSWXOYWTFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-amino-2-(4-bromophenyl)propanoic Acid” is an organic compound with the chemical formula C9H10BrNO2 . It is a derivative of phenylalanine . The compound is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular weight of “2-amino-2-(4-bromophenyl)propanoic Acid” is 244.09g/mol . The InChI code for the compound is 1S/C9H10BrNO2/c1-9(11,8(12)13)6-2-4-7(10)5-3-6/h2-5H,11H2,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

The density of “2-amino-2-(4-bromophenyl)propanoic Acid” is 1.6±0.1 g/cm3 . The boiling point is 363.2±32.0 °C at 760 mmHg . The compound appears as an off-white solid .

Scientific Research Applications

Biochemistry: Synthesis of d-Amino Acids

In a study, “2-amino-2-(4-bromophenyl)propanoic acid” was used in the synthesis of model d-amino acids .

Method of Application

The method involved the use of a co-immobilized multienzyme system for the cofactor-driven cascade reaction .

Results

The results showed that this method could effectively synthesize d-amino acids, which are important intermediates in the synthesis of β-lactam antibiotics and other important drugs .

Safety And Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed or if it comes into contact with the eyes . It’s recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

properties

IUPAC Name

2-amino-2-(4-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-9(11,8(12)13)6-2-4-7(10)5-3-6/h2-5H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJMKSWXOYWTFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-2-(4-bromophenyl)propanoic Acid

CAS RN

72408-57-2
Record name 2-amino-2-(4-bromophenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 5-(4-bromo-phenyl)-5-methyl-imidazolidine-2,4-dione (4.0 g, 14.9 mmol) and 3 N NaOH (50 mL) was heated in a sealed tube at 145° C. for two days, then diluted with water (100 mL). The solution was adjusted to pH=4 with 6 N HCl carefully and subsequently stirred at room temerature for 2 hours. The precipitate was filtered off, washed with water. The collected white solid was dried under vacuum to give the product (2.5 g, 65%). m/z 243.7, 245.7 (M+H)+.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
65%

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